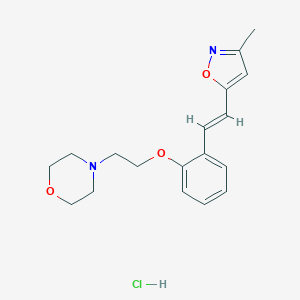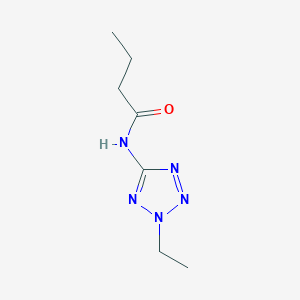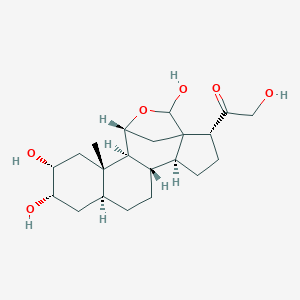![molecular formula C19H23ClN2O2 B237897 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide, also known as Chlorphenamidine, is a synthetic compound that has been widely used in scientific research. It belongs to the class of organic compounds known as phenoxyacetamides and is commonly used as a pharmacological tool to study the physiological and biochemical effects of various compounds.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine is not fully understood. However, it is believed to work by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which can result in increased muscle contraction and improved cognitive function. It has also been shown to increase the release of dopamine, which can result in improved mood and decreased anxiety. Additionally, 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine has been shown to have anti-inflammatory effects and can inhibit the production of cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of using 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine in lab experiments is its ability to selectively inhibit the reuptake of specific neurotransmitters. This allows researchers to study the effects of specific neurotransmitters on various physiological and biochemical processes. However, one limitation of using 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine is its potential for non-specific effects on other neurotransmitters and physiological processes. Additionally, the concentration of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine required to elicit specific effects can vary depending on the experimental conditions.
将来の方向性
There are several future directions for research involving 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine. One area of research could involve investigating its effects on specific neurotransmitter systems and their interactions with other compounds. Additionally, research could focus on developing more selective inhibitors of neurotransmitter reuptake to improve the specificity and efficacy of pharmacological tools like 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine. Finally, research could investigate the potential therapeutic applications of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine in various disease states.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetophenone. The 2-chloroacetophenone is then reacted with N,N-diethylethylenediamine to form 2-(2-chlorophenoxy)-N,N-diethylethanamine. Finally, the compound is reacted with paraformaldehyde and hydrogen chloride to form 2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine.
科学的研究の応用
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamidedine has been used in various scientific research studies to investigate the physiological and biochemical effects of various compounds. It is commonly used as a pharmacological tool to study the effects of compounds on the central nervous system, cardiovascular system, and immune system. It has also been used to study the mechanisms of action of various drugs and their interactions with other compounds.
特性
製品名 |
2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide |
|---|---|
分子式 |
C19H23ClN2O2 |
分子量 |
346.8 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-[4-(diethylaminomethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-15-9-11-16(12-10-15)21-19(23)14-24-18-8-6-5-7-17(18)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
InChIキー |
PMPREHYSZBTUHV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
正規SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)


![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)